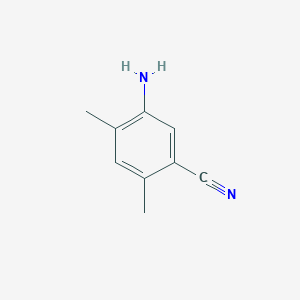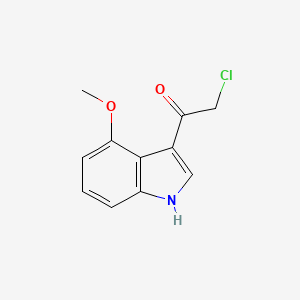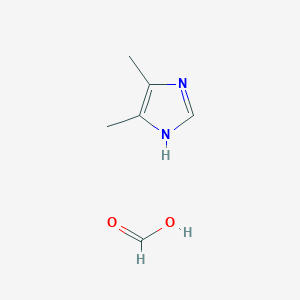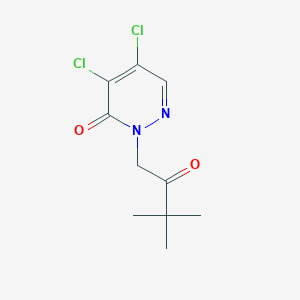
2-benzyl-4-(2,6-difluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Vue d'ensemble
Description
The compound “2-benzyl-4-(2,6-difluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one” is a complex organic molecule that contains a triazole ring. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a cyclization reaction. The benzyl and difluorophenyl groups would likely be introduced in separate steps, either before or after the formation of the triazole ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, along with the benzyl and difluorophenyl substituents. The difluorophenyl group would likely contribute to the compound’s lipophilicity, potentially affecting its biological activity .Chemical Reactions Analysis
As an organic compound, “2-benzyl-4-(2,6-difluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one” could undergo a variety of chemical reactions. The presence of the triazole ring could make it a candidate for reactions specific to heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the difluorophenyl group could increase its lipophilicity, while the triazole ring could contribute to its stability .Applications De Recherche Scientifique
Antimicrobial Activities
- A study explored the synthesis of novel 1,2,4-triazole derivatives, including compounds structurally similar to the specified chemical. These compounds demonstrated good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).
Antioxidant Properties
- Research on the crystal structures and intermolecular interactions of triazolyl-benzimidazole compounds, which are structurally related to the chemical , showed that they possess antioxidant properties (Karayel et al., 2015).
Anticancer Activity
- A compound with a similar structure, "4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one", was synthesized and characterized for its anticancer activity. Molecular docking studies indicated its potential interaction with the EGFR kinase domain ATP binding site, which could be responsible for its observed anticancer activity (Kaczor et al., 2013).
Enzyme Inhibition
- A study synthesizing novel heterocyclic compounds from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide investigated their lipase and α-glucosidase inhibition. Some of these compounds showed significant anti-lipase and anti-α-glucosidase activity (Bekircan et al., 2015).
Molecular Docking Studies
- Detailed studies on benzimidazole derivatives bearing 1,2,4-triazole, including their mechanism as EGFR inhibitors in cancer treatment, were conducted. These studies involved tautomeric properties, conformations, and molecular docking to understand the anti-cancer properties (Karayel, 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-benzyl-4-(2,6-difluorophenyl)-5-methyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O/c1-11-19-20(10-12-6-3-2-4-7-12)16(22)21(11)15-13(17)8-5-9-14(15)18/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUUHFKWMNALHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=C(C=CC=C2F)F)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-4-(2,6-difluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3038319.png)






![2-(4-benzoylphenyl)-N-[(dimethylamino)methylene]-2-(4-fluorophenyl)acetamide](/img/structure/B3038331.png)
![5-[benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone](/img/structure/B3038333.png)
